molecular formula C5H9I B096553 Iodomethylcyclobutane CAS No. 16408-62-1

Iodomethylcyclobutane

Cat. No. B096553
CAS RN: 16408-62-1
M. Wt: 196.03 g/mol
InChI Key: FHHQLLOJOKZLST-UHFFFAOYSA-N
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Description

Iodomethylcyclobutane is a chemical compound with the molecular formula C5H9I . It has a molecular weight of 196.03 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Iodomethylcyclobutane is 1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2 . This indicates the presence of 5 carbon atoms, 9 hydrogen atoms, and 1 iodine atom in the molecule. The exact 3D structure can be determined using techniques such as 3D electron diffraction or single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

Iodomethylcyclobutane is a liquid . . The compound is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as boiling point, melting point, density, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

(Iodomethyl)cyclobutane can be used in the [2+2] cycloaddition reactions, which is a primary and commonly used method for synthesizing cyclobutanes . This method has been applied in the chemical synthesis of selected cyclobutane-containing natural products .

Development of Bioactive Drug Molecules

Cyclobutane subunits, which can be synthesized from (Iodomethyl)cyclobutane, are prevalent in various drugs and drug prototypes. These structures exhibit diverse biological activities with potential medicinal value .

Design of Pharmaceuticals

Cyclobutane motifs, synthesized from (Iodomethyl)cyclobutane, serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .

Synthesis of Cyclobutane-Containing Molecules

Organo- and biocatalyzed eco-friendly approaches to cyclobutane-containing molecules have been developed, where (Iodomethyl)cyclobutane can be used as a starting material .

Total Synthesis of Bioactive Compounds

(Iodomethyl)cyclobutane has been used in the total synthesis of bioactive compounds, where a four-membered ring represented the key intermediate .

Preparation of Organocatalysts

Cis-1,3-disubstituted cyclobutane derivatives, which can be prepared from (Iodomethyl)cyclobutane, have been used to prepare organocatalysts .

Production of Dendrimers and Cell Penetrating Peptides

(Iodomethyl)cyclobutane has been used in the production of dendrimers and cell penetrating peptides .

Synthesis of Polyfunctional Chemical Platforms

(Iodomethyl)cyclobutane provides polyfunctional chemical platforms that are highly useful scaffolds for synthetic applications .

Safety and Hazards

Iodomethylcyclobutane is classified as a dangerous substance . It has hazard statements H226, H302, H315, H319, H335, indicating that it is flammable, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its vapors, using it only in well-ventilated areas, and wearing protective clothing .

Relevant Papers Several papers related to the analysis of Iodomethylcyclobutane were found during the search . These papers cover various aspects such as synthesis, molecular structure, chemical reactions, and safety information. Further analysis of these papers could provide more detailed information about Iodomethylcyclobutane .

properties

IUPAC Name

iodomethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHQLLOJOKZLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376700
Record name (Iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Iodomethyl)cyclobutane

CAS RN

16408-62-1
Record name (Iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodomethylcyclobutane
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Iodomethylcyclobutane
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Iodomethylcyclobutane
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